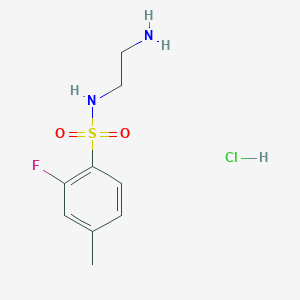

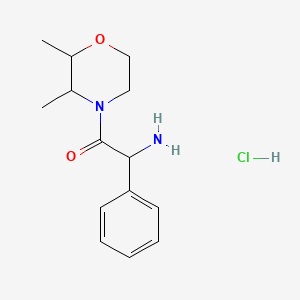

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide; hydrochloride, also known as F 18-FES, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic estrogen receptor ligand that binds to estrogen receptors, allowing for the visualization and quantification of estrogen receptor expression in various tissues.

Mécanisme D'action

F 18-FES binds to estrogen receptors in a manner similar to endogenous estrogens, allowing for the visualization and quantification of estrogen receptor expression in various tissues. The binding affinity of F 18-FES for estrogen receptors is comparable to that of endogenous estrogens, making it an effective imaging agent for estrogen receptor-positive tumors.

Biochemical and Physiological Effects:

F 18-FES is rapidly cleared from the bloodstream and excreted through the kidneys. It has a half-life of approximately 110 minutes, which allows for imaging within a reasonable time frame. F 18-FES has also been shown to have low toxicity and minimal adverse effects in clinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of F 18-FES is its ability to quantify estrogen receptor expression in vivo, providing a non-invasive method for assessing tumor biology. It also allows for the monitoring of estrogen receptor expression over time, which can be useful in evaluating treatment response. However, F 18-FES has limitations in terms of its specificity for estrogen receptors, as it can also bind to other proteins in the body. In addition, the production of F 18-FES requires specialized equipment and expertise, which can limit its availability and increase its cost.

Orientations Futures

Future research on F 18-FES could focus on improving its specificity for estrogen receptors and reducing its binding to other proteins in the body. In addition, studies could explore the use of F 18-FES in other estrogen-dependent diseases, such as osteoporosis and cardiovascular disease. Further research could also investigate the potential of F 18-FES as a biomarker for predicting treatment response and patient outcomes.

Méthodes De Synthèse

The synthesis of F 18-FES involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The final step involves the incorporation of the F-18 isotope through nucleophilic substitution using Kryptofix 2.2.2 as the phase transfer catalyst.

Applications De Recherche Scientifique

F 18-FES has been extensively used in preclinical and clinical studies to evaluate estrogen receptor expression in breast cancer, endometrial cancer, and other estrogen-dependent tumors. It has also been used to assess the efficacy of estrogen receptor-targeted therapies and to monitor treatment response. In addition, F 18-FES has shown promise in identifying patients who are likely to benefit from hormonal therapy and in predicting the development of resistance to such therapies.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-7-2-3-9(8(10)6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUVPCUUFIZYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2-fluoro-4-methylbenzenesulfonamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)

![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![(E)-3-[4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7632464.png)

![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)

![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)

![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)